molecular formula C16H15NOSe B12554528 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- CAS No. 143364-10-7

2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl-

Cat. No.: B12554528
CAS No.: 143364-10-7
M. Wt: 316.3 g/mol
InChI Key: DUGADDSTBGPFNK-UHFFFAOYSA-N
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Description

2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl-: is a heterocyclic organic compound containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with selenium dioxide in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the selenazine ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenazine ring to its corresponding selenide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of selenium.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism by which 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- exerts its effects involves interactions with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. This compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1,2-Benzoselenazin-3(4H)-one: Lacks the 4,4-dimethyl-2-phenyl- substituents.

    2H-1,2-Benzothiazin-3(4H)-one: Contains sulfur instead of selenium.

    2H-1,2-Benzoxazin-3(4H)-one: Contains oxygen instead of selenium.

Uniqueness

The presence of selenium in 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- imparts unique chemical properties, such as enhanced redox activity and potential biological activity

Properties

CAS No.

143364-10-7

Molecular Formula

C16H15NOSe

Molecular Weight

316.3 g/mol

IUPAC Name

4,4-dimethyl-2-phenyl-1,2-benzoselenazin-3-one

InChI

InChI=1S/C16H15NOSe/c1-16(2)13-10-6-7-11-14(13)19-17(15(16)18)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

DUGADDSTBGPFNK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[Se]N(C1=O)C3=CC=CC=C3)C

Origin of Product

United States

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